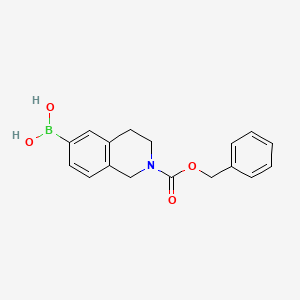

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Description

The compound “(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid” (CAS: 1217501-09-1) is a boronic acid derivative featuring a tetrahydroisoquinoline core modified with a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a boronic acid moiety at the 6-position. Its molecular formula is C₁₇H₁₈BNO₄, with a molecular weight of 311.15 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl structures. The Cbz group enhances stability during synthesis, while the tetrahydroisoquinoline scaffold is prevalent in bioactive molecules, making this compound valuable for drug discovery .

Properties

IUPAC Name |

(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BNO4/c20-17(23-12-13-4-2-1-3-5-13)19-9-8-14-10-16(18(21)22)7-6-15(14)11-19/h1-7,10,21-22H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGRDXULDECTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CN(CC2)C(=O)OCC3=CC=CC=C3)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid typically involves multi-step organic reactions

-

Formation of Tetrahydroisoquinoline Core:

Starting Material: Phenethylamine derivatives.

Reaction: Pictet-Spengler reaction, which involves the condensation of phenethylamine with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

Mechanism of Action

The mechanism of action of (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a probe in biochemical assays.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid

- Structure : The tert-butoxycarbonyl (Boc) group replaces the Cbz group in this analog (CAS: 1312765-94-8).

- Molecular Formula: C₁₇H₁₈BNO₄ (identical to the target compound).

- Key Differences: Protecting Group Stability: The Boc group is acid-labile, whereas the Cbz group requires hydrogenolysis for removal. This makes the Boc analog more suitable for acidic reaction conditions but less stable under hydrogenation . Steric Effects: The bulky tert-butyl group in Boc may reduce reactivity in cross-coupling reactions compared to the benzyl group in Cbz, which offers a balance between stability and steric accessibility . Purity: Both compounds are available at ≥95% purity, indicating comparable synthetic accessibility .

Table 1: Physical and Chemical Properties

| Property | Target Compound (Cbz) | Boc Analog |

|---|---|---|

| CAS Number | 1217501-09-1 | 1312765-94-8 |

| Molecular Weight (g/mol) | 311.15 | 311.15 |

| Protecting Group | Cbz | Boc |

| Stability under Acidic Conditions | Stable | Labile |

| Typical Deprotection Method | Hydrogenolysis | Acidolysis |

Comparison with Phenyl-Based Boronic Acids

Examples include “(3-(benzyloxy)phenyl)boronic acid” (CAS: 156682-54-1) and “(4-(benzyloxy)phenyl)boronic acid” (CAS: 146631-00-7):

- Structure: These compounds feature a benzyloxy-substituted phenyl ring instead of a tetrahydroisoquinoline core.

- Molecular Weight : ~228.05 g/mol (vs. 311.15 g/mol for the target compound).

- Solubility: The tetrahydroisoquinoline moiety may improve solubility in organic solvents due to reduced planarity and increased hydrogen-bonding capacity. Synthetic Utility: Phenylboronic acids are widely used in cross-coupling, but the tetrahydroisoquinoline analog offers access to more complex, bioactive heterocycles .

Comparison with Isoquinoline Boronic Acids

Examples include “isoquinoline-5-boronic acid” (CAS: 188861-59-8) and “isoquinoline-6-boronic acid”:

- Structure : These lack the tetrahydro modification and protecting groups.

- Key Differences: Aromaticity vs. Saturation: The fully aromatic isoquinoline core in these analogs may confer higher reactivity but reduced stability compared to the partially saturated tetrahydroisoquinoline in the target compound . Functionalization: The absence of a protecting group limits their utility in multi-step syntheses where selective deprotection is required .

Biological Activity

(2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes recent findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The boronic acid functional group is significant for its role in enzyme inhibition, particularly in targeting proteases and other enzymes involved in cancer progression.

1. Inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2)

Recent studies have highlighted the role of isoquinoline derivatives as selective inhibitors of TDP2, an enzyme implicated in DNA damage repair mechanisms. The compound's structural analogues have shown promising results in inhibiting TDP2 with IC50 values in the low micromolar range. For instance, one study reported that the best-performing analogue inhibited recombinant TDP2 with an IC50 of 1.9 µM .

Table 1: Inhibition Data for Isoquinoline Derivatives

| Compound ID | Structure Type | IC50 (µM) | Selectivity for TDP2 |

|---|---|---|---|

| 43 | Isoquinoline-1,3-dione | 1.9 | High |

| 44 | C6-substituted analogue | 13 | Moderate |

| 64 | C7-substituted analogue | 2.2 | High |

These findings suggest that substituents at the C6 or C7 positions are critical for enhancing inhibitory activity against TDP2 while minimizing interaction with homologous enzymes like TDP1.

The mechanism by which this compound inhibits TDP2 involves binding to the active site of the enzyme. The presence of a chelating triad formed by hydroxyl groups has been shown to enhance binding affinity and selectivity . Additionally, structural modifications can lead to variations in efficacy and selectivity.

3. Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound revealed that several analogues exhibited potent cytotoxicity against cancer cell lines at low micromolar concentrations (CC90 = 2.5 – 12 µM) . This suggests potential applications in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

Several case studies have documented the application of tetrahydroisoquinoline derivatives in clinical settings:

- Case Study 1: A study on a related tetrahydroisoquinoline compound demonstrated significant tumor regression in xenograft models when used in combination with topoisomerase inhibitors .

- Case Study 2: Clinical trials involving isoquinoline derivatives showed improved outcomes in patients resistant to conventional therapies, indicating their potential as adjunctive treatments .

Q & A

Q. What are the key synthetic strategies for preparing (2-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid?

- Methodological Answer : The synthesis typically involves: (i) Tetrahydroisoquinoline functionalization : Introduce the benzyloxycarbonyl (Cbz) group at the 2-position via carbamate formation using benzyl chloroformate under basic conditions (e.g., NaHCO₃). (ii) Boronic acid installation : Employ directed ortho-metalation (DoM) at the 6-position using a strong base like LDA (lithium diisopropylamide), followed by quenching with trisopropyl borate (B(OiPr)₃). Acidic hydrolysis (HCl) yields the boronic acid. Characterization : Confirm purity via HPLC (>97% as per analogous boronic acids ), ¹H/¹³C NMR for structural validation, and melting point analysis (compare with literature data, e.g., 122–124°C for similar benzyloxy-substituted boronic acids ).

Q. How should researchers assess the purity and stability of this compound during storage?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Purity thresholds >95% are common for research-grade boronic acids .

- Stability : Monitor protodeboronation by ¹¹B NMR or LC-MS. Store under inert atmosphere (argon) at –20°C to minimize degradation. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized for challenging substrates (e.g., sterically hindered aryl halides)?

- Methodological Answer :

- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (SPhos, XPhos) to enhance oxidative addition efficiency.

- Reaction conditions : Optimize base (K₃PO₄ vs. Cs₂CO₃), solvent (toluene/ethanol vs. DMF), and temperature (80–110°C). For steric hindrance, microwave-assisted synthesis may improve yields .

- Monitoring : Use TLC (silica gel, ethyl acetate/hexanes) or inline IR spectroscopy to track reaction progress.

Q. What analytical approaches resolve discrepancies in reported melting points or reactivity data for this compound?

- Methodological Answer :

- Reproducibility checks : Ensure consistent drying (vacuum desiccator) and crystallization solvents (e.g., ethanol/water mixtures).

- Contamination analysis : Perform elemental analysis (C, H, N) or HRMS to detect impurities. For reactivity conflicts, compare substrates (e.g., electronic effects of aryl halides) and reaction scales .

- Data reconciliation : Cross-reference with structurally analogous compounds (e.g., 3-benzyloxyphenylboronic acid, mp 122–124°C ).

Q. How does the benzyloxycarbonyl group influence the boronic acid’s reactivity in cross-coupling versus unprotected analogs?

- Methodological Answer :

- Steric/Electronic effects : The Cbz group may slow transmetalation due to steric bulk. Compare coupling rates with deprotected analogs (e.g., 1,2,3,4-tetrahydroisoquinolin-6-ylboronic acid) using kinetic studies (e.g., in situ NMR).

- Protecting group stability : Assess if Pd-mediated deprotection occurs under coupling conditions (e.g., via LC-MS detection of benzyl alcohol byproducts) .

Key Considerations for Experimental Design

- Safety : Follow GHS guidelines for boronic acids (e.g., use gloves, eye protection) .

- Reproducibility : Document solvent batch, catalyst lot, and purification steps (e.g., column chromatography vs. recrystallization).

- Troubleshooting : If coupling fails, verify boronic acid integrity via ¹H NMR (broad peak at δ 8–9 ppm for B(OH)₂) and test with a control substrate (e.g., phenylboronic acid).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.